molecular formula C15H22N2OS B11798382 1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11798382
M. Wt: 278.4 g/mol
InChI Key: GAMCJRGLXNCQPT-UHFFFAOYSA-N
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Description

1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring and a pyridine ring substituted with a tert-butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of a pyrrolidine derivative with a pyridine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF) at low temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

    Substitution: Electrophilic reagents like bromine (Br₂) or iodine (I₂) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and pyrrolidine moieties. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyridine derivatives: Compounds like 2,6-bis(1,2,3-triazol-4-yl)pyridine and 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

Uniqueness

1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the presence of both a pyrrolidine ring and a tert-butylthio-substituted pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

1-[2-(6-tert-butylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C15H22N2OS/c1-11(18)17-9-5-6-13(17)12-7-8-14(16-10-12)19-15(2,3)4/h7-8,10,13H,5-6,9H2,1-4H3

InChI Key

GAMCJRGLXNCQPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=CN=C(C=C2)SC(C)(C)C

Origin of Product

United States

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